N-(Pyridin-3-yl)picolinamid

Übersicht

Beschreibung

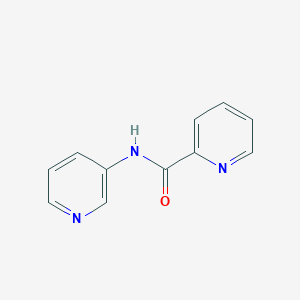

N-(Pyridin-3-yl)picolinamide: is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a pyridine ring attached to the picolinamide structure

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(Pyridin-3-yl)picolinamide has shown potential as a therapeutic agent in various studies:

- Kinase Inhibition : Research indicates that derivatives of this compound can inhibit specific kinases associated with cancer progression. For example, studies have demonstrated efficacy against Provirus Integration of Maloney Kinase, which is linked to certain malignancies .

- Antifungal Activity : The compound has been explored as a fungicide, particularly in relation to its binding properties with the bc1 complex in fungi. Computational studies have revealed that it can effectively target the Qi-site of this complex, suggesting its potential use in agricultural applications .

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Cancer Therapy | Inhibitor of Provirus Integration of Maloney Kinase | |

| Antifungal Agents | Targeting bc1 complex in fungi |

Material Science

The ability of N-(Pyridin-3-yl)picolinamide to act as a bidentate ligand makes it suitable for developing Metal-Organic Frameworks (MOFs):

- Coordination Polymers : Its coordination properties allow for the synthesis of MOFs with tailored porosity and functionality, useful for gas adsorption and separation processes.

Coordination Chemistry

The compound's role as a bidentate ligand opens avenues for various applications in coordination chemistry:

- Drug Delivery Systems : By forming complexes with metal ions, N-(Pyridin-3-yl)picolinamide can be utilized in drug delivery systems where controlled release is essential.

- Catalytic Processes : Its ability to coordinate with metals can enhance catalytic reactions, making it a candidate for developing new catalysts in organic synthesis.

Case Study 1: Kinase Inhibition

In a study examining the inhibitory effects on Provirus Integration of Maloney Kinase, derivatives of N-(Pyridin-3-yl)picolinamide were synthesized and evaluated. The results indicated a significant reduction in kinase activity, highlighting the compound's potential as an anticancer agent.

Case Study 2: Synthesis of MOFs

A series of experiments were conducted to synthesize MOFs using N-(Pyridin-3-yl)picolinamide as a ligand. The resulting materials exhibited high surface areas and selective gas adsorption properties, demonstrating their applicability in environmental remediation.

Wirkmechanismus

Target of Action

N-(Pyridin-3-yl)picolinamide is a synthetic compound that has been studied for its potential applications in various biochemical reactions . .

Mode of Action

It has been reported that it can participate in a cascade reaction involving the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . This reaction results in the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .

Biochemical Pathways

The compound’s ability to participate in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles suggests that it may influence pathways involving these oxazole derivatives .

Result of Action

The primary result of N-(Pyridin-3-yl)picolinamide’s action is the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These compounds have potential applications in various fields, including pharmaceuticals and fine chemicals .

Action Environment

The action of N-(Pyridin-3-yl)picolinamide can be influenced by various environmental factors. For instance, the cascade reaction it participates in is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . The reaction is carried out in n-octane, suggesting that the solvent environment plays a crucial role in the compound’s action .

Biochemische Analyse

Biochemical Properties

N-(Pyridin-3-yl)picolinamide has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and involves the condensation of N-(Pyridin-3-yl)picolinamide and two aldehyde molecules .

Cellular Effects

It has been observed that N-(Pyridin-3-yl)picolinamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-(Pyridin-3-yl)picolinamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Pyridin-3-yl)picolinamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(Pyridin-3-yl)picolinamide vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

N-(Pyridin-3-yl)picolinamide is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(Pyridin-3-yl)picolinamide within cells and tissues are complex processes that involve interaction with transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Picolinamide and Aldehydes Reaction: One of the synthetic methods involves the reaction of picolinamide with aldehydes in the presence of a palladium catalyst.

Picolinamide and Bromoketones Reaction: Another method involves the reaction of picolinamide with α-bromoketones and 2-aminopyridines.

Industrial Production Methods: While specific industrial production methods for N-(Pyridin-3-yl)picolinamide are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(Pyridin-3-yl)picolinamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: This compound can also be reduced under suitable conditions, although specific reduction reactions are less commonly reported.

Substitution: Substitution reactions involving N-(Pyridin-3-yl)picolinamide are well-documented.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, trifluoroacetic acid, iodine, and tert-butyl hydroperoxide

Major Products Formed:

Oxazole Derivatives: Formed through the reaction with aldehydes in the presence of palladium catalysts.

Imidazopyridines: Formed through reactions with α-bromoketones and 2-aminopyridines.

Vergleich Mit ähnlichen Verbindungen

N-(Pyridin-2-yl)amide: This compound is similar in structure but has the pyridine ring attached at a different position.

N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another related compound with a pincer-type structure, featuring two pyridine rings attached to a central pyridine-3,5-dicarboxamide core.

Uniqueness: N-(Pyridin-3-yl)picolinamide is unique due to its specific attachment of the pyridine ring at the 3-position, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in unique reactions and form specific derivatives that are not easily accessible with other similar compounds.

Biologische Aktivität

N-(Pyridin-3-yl)picolinamide is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of N-(Pyridin-3-yl)picolinamide

N-(Pyridin-3-yl)picolinamide is characterized by its unique structure, which includes a pyridine ring and a picolinamide moiety. This structural configuration allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Target Interactions

The compound primarily acts on specific enzymes and receptors within cellular environments. Notably, it has been shown to inhibit certain kinases, particularly Provirus Integration of Maloney Kinase (PIM kinase), which is implicated in tumorigenesis. This inhibition can potentially lead to anticancer effects by disrupting pathways critical for cancer cell survival and proliferation .

Biochemical Pathways

N-(Pyridin-3-yl)picolinamide participates in several biochemical pathways, influencing cellular functions such as:

- Cell Signaling : It modulates signaling pathways that regulate cell growth and differentiation.

- Gene Expression : The compound alters gene expression profiles, impacting various cellular processes.

- Metabolic Pathways : It interacts with metabolic enzymes, affecting the metabolism of other substrates within the cell .

Anticancer Properties

Research has highlighted the anticancer potential of N-(Pyridin-3-yl)picolinamide and its derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 5.2 | PIM kinase inhibition | |

| MCF-7 | 3.8 | Induction of apoptosis | |

| A549 | 4.5 | Cell cycle arrest |

Other Biological Activities

In addition to anticancer effects, N-(Pyridin-3-yl)picolinamide exhibits antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Case Studies and Research Findings

- In Vivo Studies : Animal model experiments have shown that N-(Pyridin-3-yl)picolinamide can significantly reduce tumor size in xenograft models. These studies provide preliminary evidence supporting its efficacy in cancer therapy .

- Pharmacokinetics : Investigations into the pharmacokinetic profile reveal that N-(Pyridin-3-yl)picolinamide has favorable absorption and distribution characteristics, with a half-life conducive to therapeutic applications. For instance, clearance rates in rat models were recorded at approximately 19.3 mL/min/kg .

Eigenschaften

IUPAC Name |

N-pyridin-3-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNIEYQHEQHCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.